molecular formula C27H27Cl2N3O2S B2713809 4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1322012-16-7

4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2713809
CAS No.: 1322012-16-7
M. Wt: 528.49
InChI Key: UUPRTRJARYPNHT-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a benzamide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl moiety and a diethylaminoethyl group. The compound’s structure includes two aromatic systems: a benzoyl group at the 4-position and a substituted benzothiazole ring. The diethylaminoethyl side chain contributes to its basicity, enabling hydrochloride salt formation for enhanced aqueous solubility.

Key structural attributes include:

  • Diethylaminoethyl group: Introduces tertiary amine functionality, critical for salt formation and solubility.
  • Benzamide backbone: Provides rigidity and hydrogen-bonding capacity.

Spectral characterization would likely involve:

  • IR: Strong C=O stretches (~1660–1680 cm⁻¹) and absence of S-H bands (indicative of thione tautomer) .
  • NMR: Distinct aromatic proton signals for benzoyl and benzothiazole groups.

Properties

IUPAC Name

4-benzoyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S.ClH/c1-3-30(4-2)17-18-31(27-29-24-22(28)11-8-12-23(24)34-27)26(33)21-15-13-20(14-16-21)25(32)19-9-6-5-7-10-19;/h5-16H,3-4,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPRTRJARYPNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a synthetic compound notable for its potential applications in medicinal chemistry. This compound features a complex molecular structure that includes a benzamide core and a thiazole ring, which may contribute to its biological activity. The exploration of its biological properties is crucial for understanding its potential therapeutic roles.

Chemical Structure and Properties

The molecular formula of the compound is C28H30ClN3O2SC_{28}H_{30}ClN_{3}O_{2}S. Its structure can be described as follows:

  • Benzamide Derivative : The compound belongs to the benzamide family, characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom.
  • Heterocyclic Compound : The inclusion of a thiazole ring adds to its complexity and may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

In Vitro Studies

Research indicates that compounds similar to 4-benzoyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide exhibit diverse biological activities:

  • Antimicrobial Activity : Some studies have demonstrated that benzamide derivatives possess antibacterial properties, which may be relevant for treating infections.
  • Anti-inflammatory Effects : Related compounds have shown potential in modulating inflammatory responses, suggesting that this compound might also exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits antibacterial activity against various strains.
Anti-inflammatoryPotential to inhibit inflammatory cytokines in vitro.
CytotoxicityMay induce apoptosis in cancer cell lines, although specific studies on this compound are limited.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the evidence:

Compound Name Core Structure Key Substituents/Functional Groups Spectral/Physical Data Reported Biological Activity
Target Compound Benzo[d]thiazol-2-yl 4-Chloro, benzoyl, diethylaminoethyl (hydrochloride) IR: C=O ~1680 cm⁻¹; NMR aromatic signals Hypothetical (based on analogs)
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Benzothiazole-benzoxazole Butanamide bridge, 5-chlorobenzoxazole Docking studies (3-TOP protein) Antidiabetic potential
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazol-2-yl 2,4-Dichlorophenyl Crystallographic data (Acta Cryst. E66, o3078) Anti-inflammatory, analgesic
4-Chloro-N-(2-(diethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride Benzo[d]thiazol-2-yl 4-Methylthio, diethylaminoethyl (hydrochloride)
S-Alkylated 1,2,4-Triazoles 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, alkylated thioether IR: νC=S ~1247–1255 cm⁻¹; NMR tautomer confirmation Not specified

Key Differences and Implications

  • Benzothiazole vs. Thiazole: The target’s benzo[d]thiazole ring (vs.
  • Diethylaminoethyl Group: This moiety, absent in and , enhances solubility in physiological media (as hydrochloride salt) compared to non-aminated analogs .
  • Benzoyl vs. Sulfonyl/Butanamide : The benzoyl group in the target compound may confer greater metabolic stability compared to sulfonyl () or butanamide () linkages, which are prone to enzymatic hydrolysis.

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